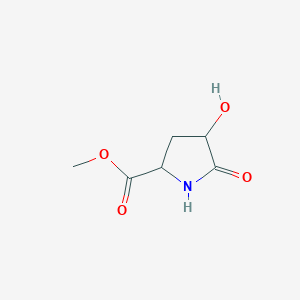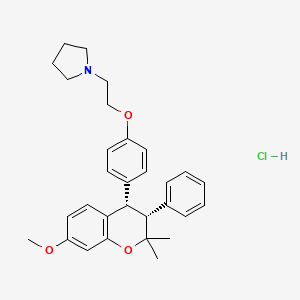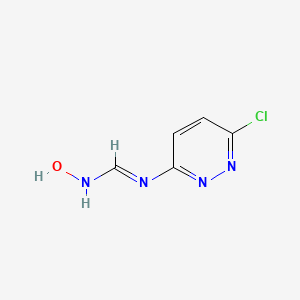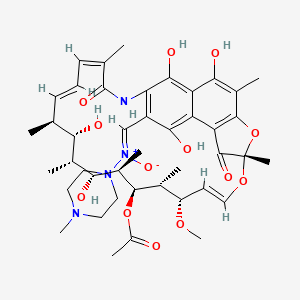![molecular formula C10H13NO B3328766 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol CAS No. 518051-95-1](/img/structure/B3328766.png)
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol is a heterocyclic compound with the molecular formula C10H13NO. It is a derivative of azepine, featuring a benzene ring fused to a seven-membered nitrogen-containing ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol typically involves the reduction of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. One common method includes the use of lithium aluminum hydride (LAH) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction mixture is refluxed for several hours, followed by the addition of a saturated solution of Rochelle’s salt to quench the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like flash chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated azepine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, potentially acting on receptors such as GABA (gamma-aminobutyric acid) and NMDA (N-methyl-D-aspartate). These interactions can influence neuronal activity and have implications for treating neurological conditions .
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
- 7-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
Uniqueness: 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol is unique due to its hydroxyl group at the 8th position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other azepine derivatives that may lack this functional group .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-9-5-4-8-3-1-2-6-11-10(8)7-9/h4-5,7,11-12H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQVKSLQSDAQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B3328683.png)





![1,1,1-Trimethyl-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-N-(trimethylsilyl)silanamine](/img/structure/B3328727.png)

![3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline](/img/structure/B3328745.png)


![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3328773.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3328778.png)

